Enantiomeric Identity: (S)-Configuration vs. (R)-Enantiomer Binding Consequences at CNS Targets
In the 2-aminotetralin series, the enantiomeric configuration at the C-1 position governs target binding selectivity. (R)-2-(butylpropylamino)-5-fluorotetralin (16) demonstrated a Ki of 4.4 nM at the human dopamine D3 receptor, with 10-fold selectivity over the D2 receptor [1]. Conversely, (R)-2-(benzylpropylamino)-5-fluorotetralin (10) behaved as an inverse agonist at both D2 and D3 receptors, decreasing basal [35S]GTPγS binding [1]. This potent, enantiomer-specific pharmacology establishes that the (S)- and (R)-enantiomers of 5-fluoro-1-aminotetralin derivatives are not interchangeable building blocks for CNS drug discovery programs targeting aminergic GPCRs [2]. For 1-amino-substituted tetralins, the (S)-enantiomer (CAS 2089388-88-3) is specifically claimed as a key intermediate in the organocatalytic asymmetric synthesis of antidepressant candidates [3].
| Evidence Dimension | Enantiomer-specific receptor binding affinity (2-aminotetralin series) |
|---|---|
| Target Compound Data | CAS 2089388-88-3: (S)-enantiomer, 5-fluoro-1-aminotetralin hydrochloride; specific chirality required for asymmetric synthesis of 1-amino aryl tetralin antidepressants [3] |
| Comparator Or Baseline | CAS 1810074-60-2: (R)-enantiomer, 5-fluoro-1-aminotetralin hydrochloride; in 2-amino series, (R)-enantiomers show Ki = 4.4 nM at D3 receptor [1] |
| Quantified Difference | Enantiomers exhibit divergent intrinsic activities (antagonist vs. inverse agonist) in the 2-aminotetralin class [1]; direct 1-amino tetralin comparative data not available in public domain |
| Conditions | [3H]raclopride-labeled cloned human DA D2/D3 receptors; [35S]GTPγS binding assay for functional activity [1] |
Why This Matters
Selection of the incorrect enantiomer can invert pharmacological efficacy at GPCR targets, compromising entire lead optimization campaigns.
- [1] Malmberg, Å., Höök, B. B., Johansson, A. M., & Hacksell, U. (1996). Novel (R)-2-amino-5-fluorotetralins: dopaminergic antagonists and inverse agonists. Journal of Medicinal Chemistry, 39(22), 4421-4429. View Source
- [2] BindingDB. Ki data for (R)-2-amino-5-fluorotetralin derivatives at human dopamine D3 receptor. BDBM21398. View Source
- [3] Patent: Organocatalytic Asymmetric Synthesis of Antidepressants. US20150158864A1, 2015. View Source
